

Application Notes: Utilizing Diquas for Studying Epithelial Barrier Function

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Compound of Interest

Compound Name: *Diquas*

Cat. No.: *B10828734*

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Introduction

Epithelial barriers are crucial for maintaining tissue homeostasis by regulating the passage of ions, solutes, and water, while protecting against pathogens and external insults. The integrity of these barriers is paramount, particularly in tissues like the corneal and conjunctival epithelia of the eye. **Diquas** (diquafosol tetrasodium) is a P2Y₂ receptor agonist that has emerged as a valuable tool for studying and modulating epithelial barrier function.[1][2] By stimulating the P2Y₂ receptors present on the surface of epithelial cells, **Diquas** triggers a cascade of intracellular events that enhance the protective functions of the epithelium, primarily through the secretion of water and mucin.[3][4][5] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals interested in using **Diquas** to investigate and enhance epithelial barrier integrity.

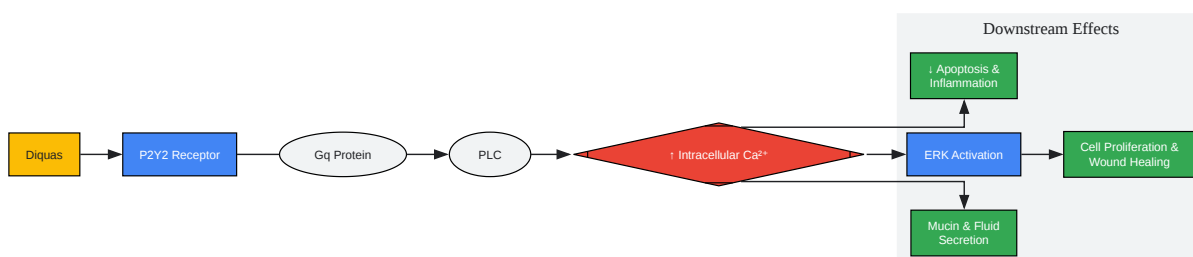
Mechanism of Action

Diquafosol is a stable analogue of uridine 5'-triphosphate (UTP) that selectively activates P2Y₂ purinergic receptors on the apical surface of epithelial cells.[3] This activation initiates a G-protein-coupled signaling cascade that leads to an increase in intracellular calcium ([Ca²⁺]_i) concentrations.[5][6] The elevation in calcium acts as a critical second messenger, triggering several downstream effects that collectively bolster the epithelial barrier:

- **Fluid and Mucin Secretion:** Increased intracellular calcium activates chloride channels, facilitating fluid transport across the epithelium.[3] It also stimulates the secretion of both membrane-associated and secreted mucins (e.g., MUC1, MUC4, MUC16, MUC5AC) from

epithelial and goblet cells.[3][7] This enhances the protective glycocalyx and tear film, improving surface lubrication and stability.[8]

- **Cell Proliferation and Wound Healing:** The calcium signal can lead to the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[9][10] This pathway is known to promote epithelial cell proliferation and migration, accelerating the repair of epithelial defects and enhancing barrier recovery.[1][9]
- **Anti-inflammatory and Anti-apoptotic Effects:** **Diquas** has been shown to reduce intracellular reactive oxygen species (ROS), inhibit apoptosis, and decrease the expression of pro-inflammatory cytokines like IL-1 β and TNF- α in corneal epithelial cells under stress conditions.[1][11]



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Diquas P2Y₂ receptor signaling pathway.

Quantitative Data Summary

The effects of **Diquas** have been quantified in numerous clinical and in-vitro studies. The following tables summarize key findings relevant to epithelial barrier function.

Table 1: In-Vitro Effects of **Diquas** on Epithelial Cells

Parameter	Cell Type	Diquas Concentration	Result	Reference
MUC5AC Secretion	Human Conjunctival Epithelial Cells (HCECs)	100 µM	Peak secretion of 320±26 ng/ml at 6 hours	[7]
MUC16 mRNA Expression	HCECs	100 µM	Significant increase from 6 to 24 hours (p<0.05)	[7]
ERK1/2 Phosphorylation	HCECs	100 µM	Significant increase from 5 to 60 minutes (p<0.05)	[7]
Cell Viability (MTT)	Human Corneal Epithelial Cells (HCECs)	3% (diluted 1:10)	Significant decrease after 6 hours	[12]
Membrane Damage (LDH)	HCECs	3%	Significant increase in LDH activity after 24 hours	[12]

| Wound Healing | HCECs | 2 mg/ml | Promoted wound closure as effectively as hyaluronic acid [[12]] |

Table 2: Clinical Efficacy of **Diquas** (3% Ophthalmic Solution) in Dry Eye Disease

Parameter	Baseline (Mean ± SD)	Post- Treatment (Mean ± SD)	P-value	Reference
Corneal Fluorescein Staining Score	4.1 ± 1.8	1.1 ± 1.1	< 0.01	[3]
Tear Meniscus Height (µm)	126 ± 24	171 ± 48	< 0.01	[3]
Tear Film Break- Up Time (s)	2.6 ± 0.9	4.6 ± 1.6	= 0.009	[3]
Corneal Staining Score (vs. Placebo)	-	-	< 0.001	[13]

| Rose Bengal Staining Score | - | Superiority over 0.1% sodium hyaluronate | - |[5] |

Experimental Protocols

Protocol 1: Assessing Epithelial Barrier Integrity using Transepithelial Electrical Resistance (TEER)

TEER is a quantitative and non-invasive method to measure the integrity of tight junctions in an epithelial monolayer.[14] A higher TEER value is indicative of a more intact and less permeable barrier.

Materials:

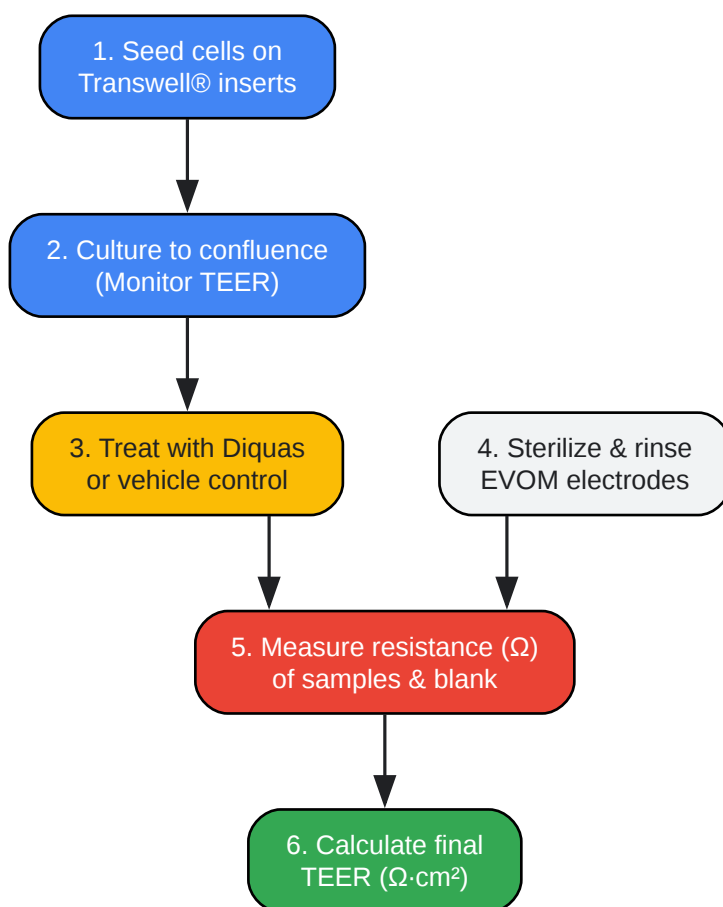
- Epithelial cells (e.g., human corneal or conjunctival epithelial cells)
- Cell culture medium
- Transwell® permeable supports (e.g., 0.4 µm pore size)
- Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes (e.g., STX2)

- **Diquas** (diquafosol tetrasodium) solution at desired concentrations
- Sterile Phosphate-Buffered Saline (PBS) with $\text{Ca}^{2+}/\text{Mg}^{2+}$
- 70% Isopropanol or Ethanol

Procedure:

- **Cell Seeding:** Seed epithelial cells onto the apical chamber of the Transwell® inserts at a high density (e.g., 4×10^5 cells/well for a 24-well plate format) and culture until a confluent monolayer is formed.[\[15\]](#)[\[16\]](#) This typically takes several days to weeks, depending on the cell type.
- **Monitor Confluence:** Monitor the formation of the monolayer by measuring TEER every other day. The resistance will plateau when the barrier is fully formed.
- **Electrode Sterilization:** Before each measurement, sterilize the EVOM electrodes by immersing the prongs in 70% isopropanol for 15 minutes, followed by air drying in a sterile biosafety cabinet.[\[17\]](#) Rinse the electrodes with sterile PBS or culture medium to remove any residual alcohol.[\[18\]](#)
- **Equilibration:** Allow the cell culture plate to equilibrate to room temperature for 15-20 minutes before taking measurements, as TEER is temperature-sensitive.[\[18\]](#)
- **Diquas Treatment:** Replace the medium in the apical and/or basolateral compartments with fresh medium containing the desired concentration of **Diquas** or a vehicle control.
- **TEER Measurement:**
 - Place the longer electrode prong into the basolateral chamber and the shorter prong into the apical chamber, ensuring the electrodes are perpendicular to the monolayer and do not touch it.[\[17\]](#)[\[18\]](#)
 - Wait for the resistance reading (in Ohms, Ω) to stabilize before recording the value.
 - Measure a blank Transwell® insert containing only medium to determine the background resistance.[\[18\]](#)

- Data Calculation:
 - Subtract the resistance of the blank insert from the resistance of the cell-seeded inserts. [\[14\]](#)
 - Multiply the result by the surface area of the Transwell® membrane (e.g., 0.33 cm² for a 24-well plate) to obtain the final TEER value in Ω·cm². [\[16\]](#)[\[18\]](#)
 - $TEER (\Omega \cdot cm^2) = (R_{total} - R_{blank}) \times Area (cm^2)$
- Time-Course Analysis: Repeat measurements at various time points after **Diquas** application (e.g., 1, 6, 12, 24 hours) to evaluate the dynamic effect on barrier function.



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Workflow for measuring Transepithelial Electrical Resistance (TEER).

Protocol 2: Measuring Paracellular Permeability using Fluorescein Isothiocyanate (FITC)-Dextran

This assay measures the flux of a fluorescently-labeled, cell-impermeable molecule (FITC-dextran) across the epithelial monolayer, providing a direct assessment of paracellular pathway permeability.^[16] An increase in fluorescence in the basolateral chamber indicates a compromise in barrier function.

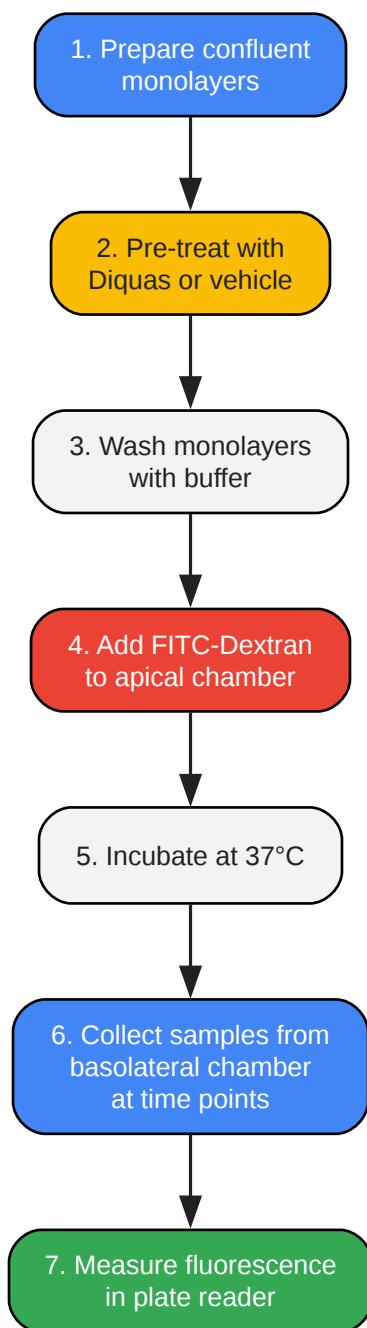
Materials:

- Confluent epithelial monolayers on Transwell® inserts (prepared as in Protocol 1)
- FITC-dextran (e.g., 4 kDa for small molecule permeability)
- Assay buffer (e.g., PBS or HBSS)
- **Diquas** solution
- Fluorescence microplate reader (Excitation: ~490 nm, Emission: ~520 nm)
- Black, clear-bottom 96-well plates

Procedure:

- **Prepare Monolayers:** Culture epithelial cells on Transwell® inserts until a stable, high TEER is achieved, indicating barrier formation.
- **Diquas Pre-treatment:** Treat the monolayers with the desired concentrations of **Diquas** or a vehicle control for a specified period (e.g., 24 hours) prior to the flux assay.
- **Assay Setup:**
 - Gently wash the apical and basolateral surfaces of the monolayers twice with pre-warmed sterile PBS to remove any residual medium.^[16]
 - Add fresh, pre-warmed assay buffer to the basolateral chamber (e.g., 500 µL for a 24-well plate).^[17]

- Add assay buffer containing FITC-dextran (e.g., at 1 mg/mL) to the apical chamber (e.g., 200 μ L).^{[17][19]} Include **Diquas** or vehicle in the apical buffer if continuous exposure is desired during the assay.
- Incubation: Incubate the plate at 37°C in a cell culture incubator.
- Sample Collection: At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample (e.g., 100 μ L) from the basolateral chamber. To maintain volume, replace the collected sample with an equal volume of fresh assay buffer.
- Fluorescence Measurement:
 - Transfer the collected samples into a black, clear-bottom 96-well plate.
 - Measure the fluorescence intensity using a microplate reader.
- Data Analysis:
 - Create a standard curve using known concentrations of FITC-dextran to determine the amount of tracer that has passed into the basolateral chamber.
 - Calculate the permeability coefficient (Papp) or present the data as the cumulative amount of FITC-dextran flux over time. Compare the results between **Diquas**-treated and control groups.



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Workflow for Paracellular Permeability Assay using FITC-Dextran.

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